molecular formula C18H21N3O4S B2734159 N-(3,5-dimethoxyphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide CAS No. 946324-29-4

N-(3,5-dimethoxyphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide

Cat. No. B2734159
M. Wt: 375.44
InChI Key: AEIPWKQGRPBRFG-UHFFFAOYSA-N
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Description



  • N-(3,5-dimethoxyphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide is a compound with a complex structure containing both aromatic and heterocyclic moieties.

  • It belongs to the class of organic compounds known as benzofuranones, which are organic compounds containing a benzene ring fused to a furanone.





  • Synthesis Analysis



    • Unfortunately, I couldn’t find specific information on the synthesis of this compound. Further research would be needed to explore its synthetic routes.





  • Molecular Structure Analysis



    • The molecular formula is C20H22O7 .

    • The compound consists of a benzene ring with two methoxy groups (CH3O) and a carbonyl group (C=O) attached at specific positions.

    • The presence of the heterocyclic moiety suggests potential biological activity.





  • Chemical Reactions Analysis



    • Without specific data, it’s challenging to provide detailed chemical reactions. However, understanding the reactivity of the functional groups (methoxy, carbonyl) is crucial for further study.





  • Physical And Chemical Properties Analysis



    • Boiling Point : 588.2°C

    • Melting Point : 233.64°C

    • Molar Refractivity : 97.2 cm³/mol

    • Polar Surface Area : 99 Ų

    • LogP (Partition Coefficient) : 3.21 (indicating moderate lipophilicity)




  • Scientific Research Applications

    Synthesis and Antitumor Activity

    A novel series of 3-benzyl-substituted-4(3H)-quinazolinones, including compounds structurally related to N-(3,5-dimethoxyphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide, were synthesized and evaluated for in vitro antitumor activity. These compounds demonstrated significant broad-spectrum antitumor activity, with some being nearly 1.5–3.0-fold more potent compared to the positive control 5-FU. The molecular docking studies suggested their potential mechanism of action through inhibition of key enzymes like EGFR-TK and B-RAF kinase, which are critical for cancer cell growth and survival (Ibrahim A. Al-Suwaidan et al., 2016).

    Structural Aspects and Properties

    Research into the structural aspects of amide-containing isoquinoline derivatives revealed the formation of gels and crystalline solids under specific conditions, highlighting the unique physicochemical properties of these compounds. Such studies contribute to understanding the molecular structures and potential applications of N-(3,5-dimethoxyphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide-like molecules (A. Karmakar et al., 2007).

    Anticonvulsant Activity Evaluation

    In a study aimed at synthesizing derivatives of N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide and evaluating their anticonvulsant activity, it was found that while the synthesized substances did not show significant anticonvulsant activity, the methodology used for prediction and evaluation could be instrumental in guiding future research in this area. This suggests potential pathways for investigating the effects of N-(3,5-dimethoxyphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide derivatives on neurological disorders (Wassim El Kayal et al., 2022).

    Computational Calculations and Molecular Docking Study

    The theoretical investigation of antimalarial sulfonamides for COVID-19 drug application utilizing computational calculations and molecular docking study provided insights into the reactivity and potential therapeutic applications of sulfonamide derivatives. This research could extend to compounds similar to N-(3,5-dimethoxyphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide, exploring their utility in combating infectious diseases (Asmaa M. Fahim & Eman H. I. Ismael, 2021).

    Safety And Hazards



    • No specific safety data is available for this compound. Always handle chemicals with proper precautions and consult safety guidelines.




  • Future Directions



    • Investigate its potential as a drug candidate or probe its biological activity.

    • Explore its interactions with relevant biological targets.




    Please note that further research and experimental validation are necessary to fully understand this compound’s properties and potential applications123


    properties

    IUPAC Name

    N-(3,5-dimethoxyphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide
    Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C18H21N3O4S/c1-24-12-7-11(8-13(9-12)25-2)19-16(22)10-26-17-14-5-3-4-6-15(14)20-18(23)21-17/h7-9H,3-6,10H2,1-2H3,(H,19,22)(H,20,21,23)
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    AEIPWKQGRPBRFG-UHFFFAOYSA-N
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    COC1=CC(=CC(=C1)NC(=O)CSC2=NC(=O)NC3=C2CCCC3)OC
    Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C18H21N3O4S
    Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    375.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    N-(3,5-dimethoxyphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide

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